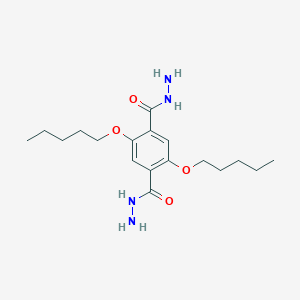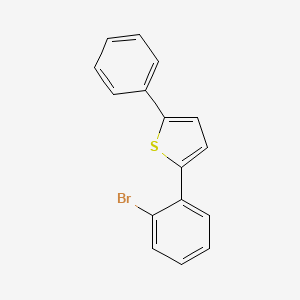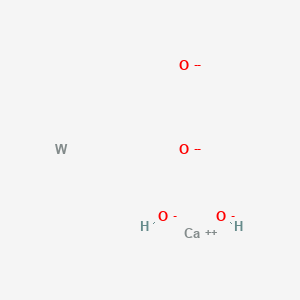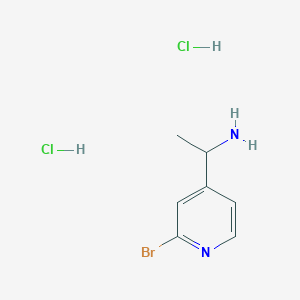![molecular formula C13H11ClN2O2S B12504881 3-Chloro-7,8,9,10-tetrahydropyrido[2,1-c][1,4]benzothiazine-6-carbonitrile 5,5-dioxide](/img/structure/B12504881.png)
3-Chloro-7,8,9,10-tetrahydropyrido[2,1-c][1,4]benzothiazine-6-carbonitrile 5,5-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-8,8-dioxo-8-thia-1-azatricyclo[8400(2),?]tetradeca-2(7),3,5,9-tetraene-9-carbonitrile is a complex organic compound with a unique structure It contains multiple rings, including aromatic and non-aromatic rings, and various functional groups such as chlorine, nitrile, and sulfone
Méthodes De Préparation
The synthesis of 5-chloro-8,8-dioxo-8-thia-1-azatricyclo[8.4.0.0(2),?]tetradeca-2(7),3,5,9-tetraene-9-carbonitrile involves multiple steps. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of functional groups. Common reagents used in the synthesis include chlorinating agents, nitrile sources, and oxidizing agents. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions. Industrial production methods may involve scaling up these reactions using continuous flow processes to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
5-chloro-8,8-dioxo-8-thia-1-azatricyclo[8.4.0.0(2),?]tetradeca-2(7),3,5,9-tetraene-9-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom or other functional groups.
Substitution: The chlorine atom can be substituted with other groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
5-chloro-8,8-dioxo-8-thia-1-azatricyclo[8.4.0.0(2),?]tetradeca-2(7),3,5,9-tetraene-9-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-chloro-8,8-dioxo-8-thia-1-azatricyclo[8.4.0.0(2),?]tetradeca-2(7),3,5,9-tetraene-9-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar compounds to 5-chloro-8,8-dioxo-8-thia-1-azatricyclo[8.4.0.0(2),?]tetradeca-2(7),3,5,9-tetraene-9-carbonitrile include:
3-chloro-8-thia-4,6-diazatricyclo[7.5.0.0(2,7)]tetradeca-1(9),2(7),3,5-tetraene: This compound has a similar core structure but different functional groups.
4-chloro-8,8-dioxo-8-thia-1-azatricyclo[8.4.0.0(2,7)]tetradeca-2,4,6,9-tetraene-9-carbonitrile: Another similar compound with slight variations in the ring structure and functional groups.
The uniqueness of 5-chloro-8,8-dioxo-8-thia-1-azatricyclo[8.4.0.0(2),?]tetradeca-2(7),3,5,9-tetraene-9-carbonitrile lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H11ClN2O2S |
|---|---|
Poids moléculaire |
294.76 g/mol |
Nom IUPAC |
3-chloro-5,5-dioxo-7,8,9,10-tetrahydropyrido[2,1-c][1,4]benzothiazine-6-carbonitrile |
InChI |
InChI=1S/C13H11ClN2O2S/c14-9-4-5-11-12(7-9)19(17,18)13(8-15)10-3-1-2-6-16(10)11/h4-5,7H,1-3,6H2 |
Clé InChI |
ZQWMSRWKIWGCES-UHFFFAOYSA-N |
SMILES canonique |
C1CCN2C(=C(S(=O)(=O)C3=C2C=CC(=C3)Cl)C#N)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B12504798.png)
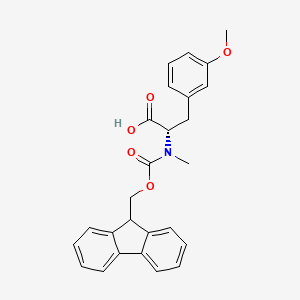
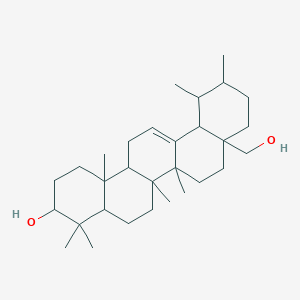
![1,2-Dimethyl-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B12504821.png)
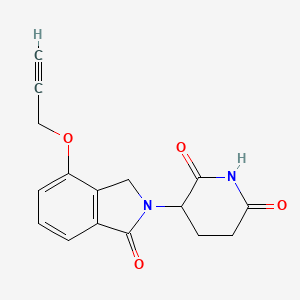
![Benzo[d][1,3]dioxole-5-sulfonyl fluoride](/img/structure/B12504824.png)
![[3S-(1Z, 3a,5b)]-[2-{3,5-bis-{[(1,1-diMethylethyl)-diMethylsilyl]-oxy}-2-Methylenecyclohexylidene}-ethyl]-diphenyl phosphine oxide](/img/structure/B12504834.png)
![2-[7-(4-chlorophenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl]-N-cyclopentylacetamide](/img/structure/B12504838.png)


